molecular formula C41H57N9O10S B12107764 H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2

H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2

Cat. No.: B12107764
M. Wt: 868.0 g/mol
InChI Key: VCOJTYHIRISXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Asp-Ser-Phe-Trp-β-Ala-Leu-Met-NH₂ is a synthetic heptapeptide featuring a β-alanine (β-Ala) residue, a non-proteinogenic amino acid known to enhance metabolic stability and conformational flexibility in peptides. The inclusion of β-Ala may confer resistance to enzymatic degradation compared to all-L-amino acid peptides, a characteristic observed in related compounds like BOC-β-Ala-Trp-Met-Asp-Phe-NH₂ .

Properties

Molecular Formula

C41H57N9O10S

Molecular Weight

868.0 g/mol

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C41H57N9O10S/c1-23(2)17-30(39(58)47-29(36(43)55)14-16-61-3)46-34(52)13-15-44-38(57)32(19-25-21-45-28-12-8-7-11-26(25)28)49-40(59)31(18-24-9-5-4-6-10-24)48-41(60)33(22-51)50-37(56)27(42)20-35(53)54/h4-12,21,23,27,29-33,45,51H,13-20,22,42H2,1-3H3,(H2,43,55)(H,44,57)(H,46,52)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,53,54)

InChI Key

VCOJTYHIRISXJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Asp-Ser-Phe-Trp-b-Ala-Leu-Met-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase for introducing mutations.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Mutant peptides with altered amino acid sequences.

Comparison with Similar Compounds

Comparison with Similar Compounds

GRP-Receptor-Targeting Peptide: [Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂]

  • Sequence : Longer (12 residues) with three consecutive Ser residues and a Gln-Trp-Ala motif.
  • Key Modifications: Incorporates 2,3-diaminopropionic acid (Dpr) for chelation of radiometals (e.g., Re/⁹⁹ᵐTc).
  • Receptor Target : GRPr overexpressed in prostate (PC-3), breast, and pancreatic cancers.
  • Function: Demonstrated high specificity for GRPr in vitro/in vivo, achieving tumor-to-background ratios >5:1 in PC-3 xenografts.
  • Stability : Radiolabeled analogs showed resistance to serum proteases over 24 hours.
Feature H-Asp-Ser-Phe-Trp-β-Ala-Leu-Met-NH₂ Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂
Sequence Length 7 residues 12 residues
Key Residues β-Ala, Trp, Met Dpr, Trp, His, Leu-Met
Receptor Target Likely GRPr (inferred) GRPr
Metabolic Stability High (β-Ala confers resistance) Moderate (Dpr enhances chelation stability)
Application Undefined (research phase) Radiopharmaceutical imaging/therapy

Opioid Receptor Ligand: Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂)

  • Sequence : 7 residues with D-Met² and His⁴.
  • Receptor Target : δ-opioid receptor (Ki = 0.8 nM; >1,000-fold selectivity over μ-opioid receptors).
  • Function : Potent agonist in mouse vas deferens assays (IC₅₀ = 3.2 nM).
  • Structural Contrast: The D-amino acid in position 2 and His⁴ enable δ-receptor specificity, whereas H-Asp-Ser-Phe-Trp-β-Ala-Leu-Met-NH₂ lacks D-residues and opioid motifs.

Diagnostic Peptide: BOC-β-Ala-Trp-Met-Asp-Phe-NH₂

  • Sequence : 5 residues with β-Ala¹ and BOC protection.
  • Molecular Weight : 767.90 Da (C₃₇H₄₉N₇O₉S).
  • Application: Medical diagnostics (exact role unspecified).
  • Comparison : Both compounds include β-Ala, but the shorter chain and BOC group in BOC-β-Ala-Trp-Met-Asp-Phe-NH₂ limit receptor targeting breadth compared to the heptapeptide.

Research Findings and Functional Implications

  • GRPr Targeting: The Trp-Ala-Val-Gly-His motif in GRPr ligands is critical for binding .
  • β-Ala Utility: β-Ala enhances stability in vivo, as seen in BOC-β-Ala-Trp-Met-Asp-Phe-NH₂, which resists peptidase cleavage for prolonged diagnostic utility .
  • Receptor Selectivity: Unlike dermenkephalin, H-Asp-Ser-Phe-Trp-β-Ala-Leu-Met-NH₂ lacks D-amino acids and opioid receptor motifs, suggesting divergent therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.